molecular formula C19H16N2Na2O11S3 B095664 1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt CAS No. 19526-81-9

1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt

Cat. No. B095664
CAS RN: 19526-81-9
M. Wt: 560.5 g/mol
InChI Key: OVFWQJVENRZWTG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt, commonly known as Acid Orange 7, is a synthetic dye used in various industries, including textile, paper, and leather. Its chemical structure consists of a naphthalene ring, a sulfonic acid group, and an azo group. Acid Orange 7 has been widely studied for its potential applications in scientific research due to its unique properties, such as solubility in water and stability under various conditions.

Mechanism Of Action

The mechanism of action of Acid Orange 7 is not fully understood, but it is believed to involve electrostatic and hydrophobic interactions with biomolecules. The sulfonic acid group in Acid Orange 7 allows it to form strong ionic bonds with positively charged amino acid residues in proteins, while the azo group can interact with hydrophobic regions of biomolecules.

Biochemical And Physiological Effects

Acid Orange 7 has been shown to have minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. However, it should be noted that excessive exposure to Acid Orange 7 may cause irritation to the skin and eyes.

Advantages And Limitations For Lab Experiments

One of the main advantages of Acid Orange 7 is its water solubility, which allows for easy preparation of solutions and compatibility with aqueous-based assays. Acid Orange 7 also has a high molar extinction coefficient, which makes it highly sensitive for detection and quantification of biomolecules. However, Acid Orange 7 may interfere with certain assays and may not be suitable for use in some experimental conditions.

Future Directions

There are several potential future directions for the use of Acid Orange 7 in scientific research. One area of interest is the development of more sensitive and specific biosensors for the detection of biomolecules, such as proteins and nucleic acids. Acid Orange 7 may also have potential applications in drug delivery and imaging due to its unique properties and biocompatibility. Further studies are needed to fully understand the mechanism of action of Acid Orange 7 and its potential applications in various fields of research.

Synthesis Methods

Acid Orange 7 can be synthesized through the diazotization of 5-amino-2-(2-methoxy-5-sulfamoylphenylazo)phenol followed by the coupling reaction with 1-naphthalenesulfonic acid. The disodium salt form of Acid Orange 7 is obtained by treating the synthesized dye with sodium hydroxide.

Scientific Research Applications

Acid Orange 7 has been used in various scientific research applications, including the detection and quantification of proteins, nucleic acids, and other biomolecules. It has been shown to selectively bind to specific amino acid residues in proteins, such as lysine and arginine, and can be used as a probe for protein-protein interactions. Acid Orange 7 has also been used in the development of biosensors for the detection of glucose and other analytes.

properties

CAS RN

19526-81-9

Product Name

1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt

Molecular Formula

C19H16N2Na2O11S3

Molecular Weight

560.5 g/mol

IUPAC Name

disodium;5-hydroxy-6-[[3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C18H16N2O10S3.2Na/c21-18-15-5-2-6-17(32(24,25)26)14(15)7-8-16(18)20-19-12-3-1-4-13(11-12)31(22,23)10-9-30-33(27,28)29;;/h1-8,11,21H,9-10H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

OVFWQJVENRZWTG-UHFFFAOYSA-L

SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])O.[Na+].[Na+]

Other CAS RN

19526-81-9

Origin of Product

United States

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